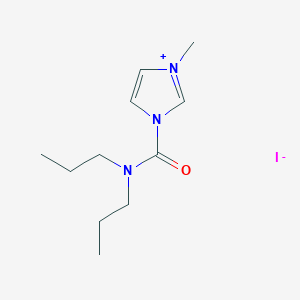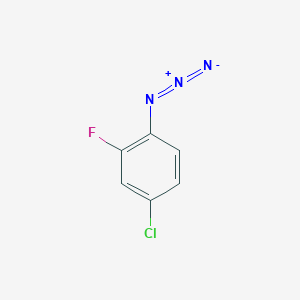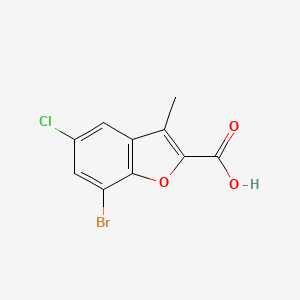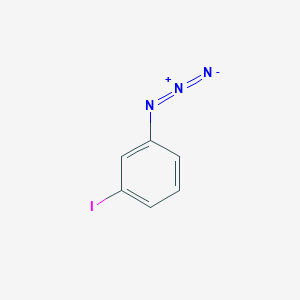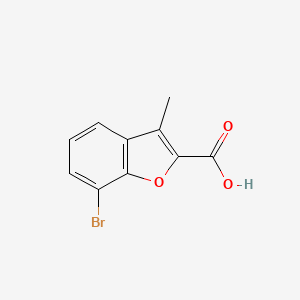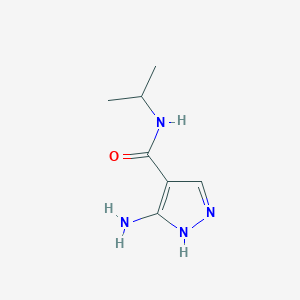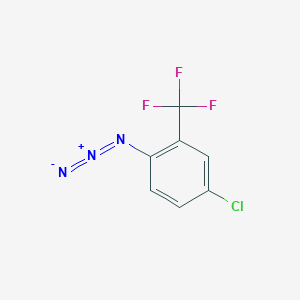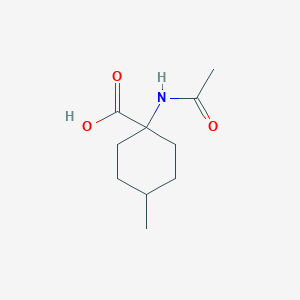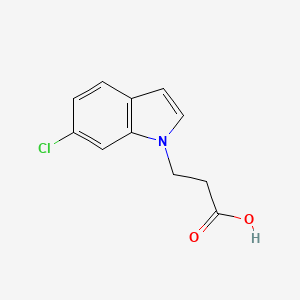
3-(6-氯-1H-吲哚-1-基)丙酸
描述
“3-(6-chloro-1H-indol-1-yl)propanoic acid” is a compound that is structurally similar to "(S)-2-Amino-3-(6-chloro-1H-indol-3-yl)propanoic acid" . It has a molecular weight of 238.67 and is stored in dry conditions at 2-8°C . The compound appears as a white to yellow solid or sticky liquid .
Synthesis Analysis
The synthesis of indole derivatives, such as “3-(6-chloro-1H-indol-1-yl)propanoic acid”, has been a topic of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . Due to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis
The molecular structure of “3-(6-chloro-1H-indol-1-yl)propanoic acid” can be represented by the IUPAC Standard InChI: InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14) . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“3-(6-chloro-1H-indol-1-yl)propanoic acid” has a molecular weight of 189.2105 . It has the IUPAC Standard InChI: InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14) .科学研究应用
Cancer Treatment
Indole derivatives, such as “3-(6-chloro-1H-indol-1-yl)propanoic acid”, have been studied for their potential in treating cancer. They can interact with various biological pathways that are crucial in cancer cell proliferation and survival. For instance, they may inhibit the growth of cancer cells or induce apoptosis, which is the programmed cell death that is often defective in cancer cells .
Antimicrobial Activity
These compounds also exhibit antimicrobial properties, making them valuable in the fight against infections. They can be designed to target specific microbial enzymes or pathways, disrupting the microbe’s ability to survive or reproduce .
Treatment of Disorders
The indole nucleus is a common structure found in compounds that affect the central nervous system. Therefore, “3-(6-chloro-1H-indol-1-yl)propanoic acid” might be used in the development of treatments for neurological disorders, such as Alzheimer’s disease or Parkinson’s, by modulating neurotransmitter systems .
Antiviral Applications
Indole derivatives have shown promise as antiviral agents. They can be engineered to interfere with the life cycle of viruses, such as inhibiting the replication of viral RNA or DNA, potentially leading to treatments for diseases like influenza or HIV .
Anti-inflammatory Properties
The anti-inflammatory properties of indole derivatives make them candidates for treating conditions like arthritis. They may work by reducing the production of pro-inflammatory cytokines or by inhibiting enzymes that contribute to inflammation .
Antioxidant Effects
“3-(6-chloro-1H-indol-1-yl)propanoic acid” may serve as an antioxidant, helping to protect cells from damage caused by free radicals. This property is beneficial in preventing oxidative stress-related diseases, including cardiovascular diseases and aging-related conditions .
Antidiabetic Potential
Research suggests that indole derivatives could be used to develop new antidiabetic drugs. They might work by influencing insulin secretion or by improving insulin sensitivity in tissues, thus helping to regulate blood sugar levels .
Cardiovascular Applications
Indole compounds have been associated with cardiovascular benefits, such as lowering blood pressure or cholesterol levels. They could act on various targets within the cardiovascular system to improve heart health and prevent diseases like hypertension .
属性
IUPAC Name |
3-(6-chloroindol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-9-2-1-8-3-5-13(10(8)7-9)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEYHJBTSQUOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-chloro-1H-indol-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



